Isophthalamidoxime
Overview
Description
Isophthalamidoxime, also known as benzene-1,3-diamidoxime, is an organic compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . It appears as white to pale yellow crystals and is known for its coordination activity, allowing it to form complexes with various metal ions . This compound is primarily used as an extractant in fields such as aerospace and nuclear facilities for the concentration and separation of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isophthalamidoxime can be synthesized through the reaction of isophthalonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in a mixture of ethanol and water. The reaction is carried out under reflux conditions for 14 hours, followed by cooling and recrystallization from absolute ethanol to yield the product . The overall yield of this synthesis method is approximately 73.3% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis route involving isophthalonitrile and hydroxylamine hydrochloride can be scaled up for industrial applications. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isophthalamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive amidoxime groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidoximes and related derivatives.
Scientific Research Applications
Isophthalamidoxime has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the extraction and separation of metal ions.
Biology: Investigated for its potential in binding and removing metal ions from biological systems.
Medicine: Explored for its potential use in chelation therapy for metal poisoning.
Mechanism of Action
The mechanism of action of isophthalamidoxime involves its ability to form stable complexes with metal ions through coordination bonds. The amidoxime groups in the compound act as chelating agents, binding to metal ions and facilitating their extraction and separation. This property is particularly useful in applications requiring the removal or concentration of specific metal ions from mixtures .
Comparison with Similar Compounds
Isophthalamidoxime can be compared with other similar compounds, such as:
Phthalamidoxime: Similar in structure but differs in the position of the amidoxime groups.
Terephthalamidoxime: Another isomer with amidoxime groups in different positions on the benzene ring.
Benzamidoxime: Contains a single amidoxime group attached to a benzene ring.
Uniqueness: this compound is unique due to its specific positioning of amidoxime groups, which enhances its coordination activity and makes it particularly effective in forming stable metal complexes. This property distinguishes it from other similar compounds and makes it valuable in specialized applications .
Properties
IUPAC Name |
1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOIYJLJWAUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934711 | |
Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15325-51-6 | |
Record name | Isophthalamidoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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